Cas no 68104-63-2 (4-piperazin-1-ylbenzonitrile)

4-Piperazin-1-ylbenzonitrile is a versatile organic compound featuring a benzonitrile core substituted with a piperazine moiety. This structure imparts significant utility in pharmaceutical and agrochemical research, particularly as a key intermediate in the synthesis of biologically active molecules. The compound's piperazine group enhances solubility and binding affinity, making it valuable for drug discovery applications, such as the development of CNS-targeting agents or kinase inhibitors. Its nitrile functionality offers further synthetic flexibility, enabling transformations into amines, amides, or heterocycles. High purity grades ensure reproducibility in research, while its stability under standard conditions facilitates handling and storage. Suitable for cross-coupling and nucleophilic substitution reactions.
4-piperazin-1-ylbenzonitrile structure
4-piperazin-1-ylbenzonitrile structure
商品名:4-piperazin-1-ylbenzonitrile
CAS番号:68104-63-2
MF:C11H13N3
メガワット:187.2410
MDL:MFCD01320890
CID:58695
PubChem ID:2733995

4-piperazin-1-ylbenzonitrile 化学的及び物理的性質

名前と識別子

    • 1-(4-Cyanophenyl)piperazine
    • 4-(N-Piperazinyl)benzonitrile
    • 4-(1-Piperazinyl)benzonitrile
    • 4-Piperazinobenzonitrile
    • 1-(4-Cyanophenyl)-piperazine
    • 4-(piperazin-1-yl)benzonitrile
    • 4-Piperazin-1-yl-benzonitrile
    • 4-Piperazinobenzenecarbonitrile
    • 4-piperazin-1-ylbenzonitrile
    • Benzonitrile, 4-(1-piperazinyl)-
    • 4-piperazinylbenzenecarbonitrile
    • 4-cyanophenylpiperazine
    • PubChem13344
    • (4-cyanophenyl)piperazin
    • N-(4-cyanophenyl)piperazine
    • 4-(4-cyanophenyl)piperazine
    • 4-(N-Piperazinyl)benzoni
    • J-515957
    • 4R-0247
    • FT-0680384
    • DJJNYEXRPRQXPD-UHFFFAOYSA-N
    • A26631
    • SCHEMBL231077
    • EN300-133039
    • MFCD01320890
    • F2158-0905
    • AC-883
    • CS-W019066
    • AKOS000218064
    • SY004174
    • 4-(piperazin-1-yl)-benzonitrile
    • BP-10548
    • DTXSID70987576
    • 4-Piperazinobenzonitrile, >=97.0%
    • 4-n-(4-cyano phenyl)piperazine
    • BB 0248034
    • 68104-63-2
    • 4-piperazine-1-yl benzonitrile
    • A23748
    • 4-(N-Piperazinyl)benzonitrile;1-(4-Cyanophenyl)piperazine;4-(Piperazin-1-yl)benzonitrile
    • P2449
    • DB-017321
    • STL511010
    • BBL100029
    • MDL: MFCD01320890
    • インチ: 1S/C11H13N3/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14/h1-4,13H,5-8H2
    • InChIKey: DJJNYEXRPRQXPD-UHFFFAOYSA-N
    • ほほえんだ: N1(C2C([H])=C([H])C(C#N)=C([H])C=2[H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 187.11100
  • どういたいしつりょう: 187.111
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 39.1
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.16
  • ゆうかいてん: 82.0 to 86.0 deg-C
  • ふってん: 381.6±27.0 °C at 760 mmHg
  • フラッシュポイント: 184.6℃
  • 屈折率: 1.602
  • PSA: 39.06000
  • LogP: 1.36168

4-piperazin-1-ylbenzonitrile セキュリティ情報

4-piperazin-1-ylbenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-133039-0.25g
4-(piperazin-1-yl)benzonitrile
68104-63-2 95.0%
0.25g
$19.0 2025-02-21
Enamine
EN300-133039-0.05g
4-(piperazin-1-yl)benzonitrile
68104-63-2 95.0%
0.05g
$19.0 2025-02-21
Enamine
EN300-133039-1.0g
4-(piperazin-1-yl)benzonitrile
68104-63-2 95.0%
1.0g
$20.0 2025-02-21
eNovation Chemicals LLC
K10491-1g
4-(1-Piperazinyl)benzonitrile
68104-63-2 97%
1g
$470 2024-05-24
TRC
C955945-1000mg
1-(4-Cyanophenyl)piperazine
68104-63-2
1g
$98.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065925-1g
4-(Piperazin-1-yl)benzonitrile
68104-63-2 98%
1g
¥133 2023-04-13
eNovation Chemicals LLC
D687760-25g
4-(1-Piperazinyl)benzonitrile
68104-63-2 95%
25g
$180 2024-07-20
Chemenu
CM169579-25g
4-Piperazinobenzenecarbonitrile
68104-63-2 95%+
25g
$*** 2023-05-29
Apollo Scientific
OR6866-1g
4-(Piperazin-1-yl)benzonitrile
68104-63-2 95+%
1g
£15.00 2025-03-21
eNovation Chemicals LLC
D546556-1g
4-Piperazinobenzonitrile
68104-63-2 98%
1g
$165 2024-05-24

4-piperazin-1-ylbenzonitrile 合成方法

4-piperazin-1-ylbenzonitrile 関連文献

4-piperazin-1-ylbenzonitrileに関する追加情報

Introduction to 4-piperazin-1-ylbenzonitrile (CAS No. 68104-63-2)

4-piperazin-1-ylbenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 68104-63-2, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound belongs to the benzonitrile class, characterized by the presence of a nitrile group (-CN) attached to a benzene ring, and it incorporates a piperazine moiety, which is a six-membered heterocyclic amine featuring both nitrogen atoms. The structural combination of these functional groups imparts unique chemical properties and biological activities, making 4-piperazin-1-ylbenzonitrile a valuable intermediate in the synthesis of various pharmacologically active molecules.

The 4-piperazin-1-ylbenzonitrile molecule exhibits a distinct electronic and steric profile due to the electron-withdrawing nature of the nitrile group and the electron-donating characteristics of the piperazine ring. This interplay influences its reactivity in chemical transformations and its interaction with biological targets. The benzene ring provides a stable aromatic core, while the piperazine moiety introduces basicity and potential for hydrogen bonding, which are crucial for binding to biological receptors. These features have positioned 4-piperazin-1-ylbenzonitrile as a key building block in medicinal chemistry.

In recent years, 4-piperazin-1-ylbenzonitrile has been extensively studied for its potential applications in drug discovery. Its structural motif is frequently incorporated into molecules targeting various therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases. The piperazine scaffold is particularly well-known for its role in developing antipsychotic, antidepressant, and antihistamine drugs, while the nitrile group can serve as a versatile handle for further functionalization via hydrolysis or reduction reactions.

One of the most compelling aspects of 4-piperazin-1-ylbenzonitrile is its utility in generating derivatives with tailored biological activities. Researchers have leveraged its scaffold to develop novel compounds that exhibit potent binding affinity and selectivity for specific receptors. For instance, derivatives of 4-piperazin-1-ylbenzonitrile have shown promise in modulating neurotransmitter systems, which has implications for treating neurological and psychiatric conditions. The compound’s ability to undergo selective modifications allows chemists to fine-tune its pharmacological profile, making it an indispensable tool in synthetic drug design.

The synthesis of 4-piperazin-1-ylbenzonitrile typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include nucleophilic substitution reactions on halogenated benzenes or condensation reactions involving piperazine derivatives. The introduction of the nitrile group is often achieved through cyanation reactions, such as the reaction with cyanide salts or via metal-catalyzed cross-coupling processes. These synthetic strategies highlight the compound’s accessibility and flexibility for further chemical manipulation.

Recent advancements in computational chemistry have further enhanced the utility of 4-piperazin-1-ylbenzonitrile in drug discovery. Molecular modeling studies have elucidated its binding interactions with target proteins, providing insights into how structural modifications can optimize its pharmacological effects. These computational approaches complement experimental efforts by predicting potential lead compounds and guiding synthetic optimizations. The integration of machine learning algorithms has also enabled high-throughput virtual screening of derivatives based on 4-piperazin-1-ylbenzonitrile, accelerating the identification of promising candidates for further development.

The pharmaceutical industry has recognized the significance of 4-piperazin-1-ylbenzonitrile as a versatile intermediate. Its incorporation into drug candidates has led to several clinical trials investigating novel therapeutics for unmet medical needs. While specific examples may vary depending on ongoing research, the compound’s role in generating structurally diverse libraries underscores its importance in modern drug development pipelines. Collaborative efforts between academic researchers and industry scientists continue to explore new applications and refine synthetic methodologies for 4-piperazin-1-ylbenzonitrile derivatives.

From a chemical biology perspective, 4-piperazin-1-ylbenzonitrile serves as a valuable probe for understanding receptor-ligand interactions. Its unique structural features allow researchers to dissect mechanisms of action and explore allosteric modulation strategies. By studying how modifications to its scaffold affect biological activity, scientists can gain deeper insights into receptor function and develop more effective therapeutic agents. This underscores the compound’s broader impact beyond mere intermediates in drug synthesis.

The environmental and safety considerations associated with handling 4-piperazin-1-ylbenzonitrile are also important aspects of its application in research and industry. While it does not pose significant hazards under standard laboratory conditions, proper handling protocols should be followed to ensure safe usage. Storage guidelines recommend keeping it away from moisture and incompatible substances to prevent degradation or unwanted side reactions. Additionally, waste disposal must adhere to regulatory standards to minimize environmental impact.

Future directions in research involving 4-piperazin-1-ylbenzonitrile may focus on expanding its utility into emerging therapeutic areas such as immunotherapy and anti-inflammatory drugs. The adaptability of its molecular framework makes it an attractive candidate for designing next-generation therapeutics that address complex diseases. As computational tools continue to evolve, so too will our ability to harness this compound’s potential through innovative synthetic and analytical methodologies.

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